4-tert-Butyl-1,1,3-trichloro-1H-isoindole
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Overview
Description
4-tert-Butyl-1,1,3-trichloro-1H-isoindole is a heterocyclic compound that features a trichlorinated isoindole ring with a tert-butyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1,1,3-trichloro-1H-isoindole typically involves the reaction of a suitable isoindole precursor with chlorinating agents under controlled conditions. One common method involves the use of tert-butyl-substituted isatins, which are condensed with benzene-1,2-diamine or thiosemicarbazide to form the desired isoindole structure . The reaction conditions often require the use of solvents such as methylene chloride and catalysts to facilitate the formation of the trichlorinated isoindole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-1,1,3-trichloro-1H-isoindole undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The isoindole ring can be subjected to oxidation and reduction reactions, altering the electronic properties and reactivity of the compound.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include tertiary amines, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield quaternary aminium salts, while oxidation may produce various oxidized isoindole derivatives .
Scientific Research Applications
4-tert-Butyl-1,1,3-trichloro-1H-isoindole has several applications in scientific research:
Mechanism of Action
The mechanism by which 4-tert-Butyl-1,1,3-trichloro-1H-isoindole exerts its effects involves nucleophilic substitution of the chlorine atoms, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets such as enzymes and receptors, modulating their activity and leading to various biological effects . The specific pathways involved depend on the nature of the substituents and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-1H-imidazole: Another tert-butyl-substituted heterocycle with different reactivity and applications.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with a similar tert-butyl group but different functional groups and applications.
1,3,5-Tris(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)isocyanurate: A compound with multiple tert-butyl groups and different chemical properties.
Uniqueness
4-tert-Butyl-1,1,3-trichloro-1H-isoindole is unique due to its trichlorinated isoindole ring, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo nucleophilic substitution and form reactive intermediates sets it apart from other similar compounds.
Properties
CAS No. |
189887-98-7 |
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Molecular Formula |
C12H12Cl3N |
Molecular Weight |
276.6 g/mol |
IUPAC Name |
4-tert-butyl-1,1,3-trichloroisoindole |
InChI |
InChI=1S/C12H12Cl3N/c1-11(2,3)7-5-4-6-8-9(7)10(13)16-12(8,14)15/h4-6H,1-3H3 |
InChI Key |
DARRFDHJBVCRGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1C(=NC2(Cl)Cl)Cl |
Origin of Product |
United States |
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